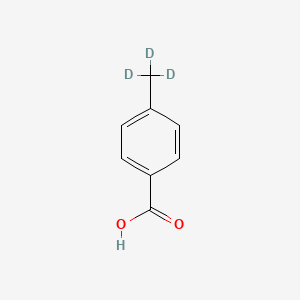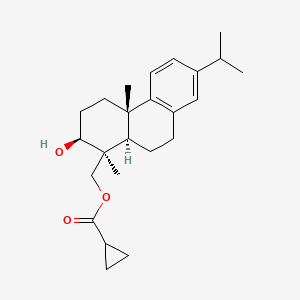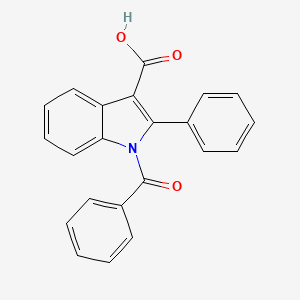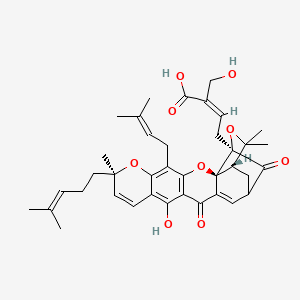
Antitubercular agent-35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-35 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth or selectively destroying mycobacteria . The development of such agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-35 involves multiple steps, including the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions on the ester group to finalize the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity and reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Aplicaciones Científicas De Investigación
Antitubercular agent-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to investigate the mechanisms of action of antitubercular drugs and their effects on mycobacterial cells . In medicine, it is part of the treatment regimen for tuberculosis, especially in cases involving drug-resistant strains . Industrially, it is used in the large-scale production of antitubercular medications.
Mecanismo De Acción
Antitubercular agent-35 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl acyl carrier protein reductase (InhA), which is essential for the survival of the bacteria .
Comparación Con Compuestos Similares
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Comparison: Antitubercular agent-35 is unique in its ability to target multiple enzymes involved in mycolic acid synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis . Unlike isoniazid, which primarily targets the katG gene, this compound has a broader spectrum of activity. Additionally, it has shown lower toxicity compared to rifampicin and ethambutol, making it a safer option for long-term treatment .
Propiedades
Fórmula molecular |
C19H13ClN4O2S |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23) |
Clave InChI |
RSVKJGMYOTZEQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
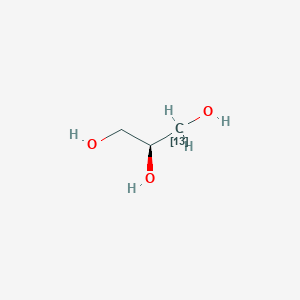
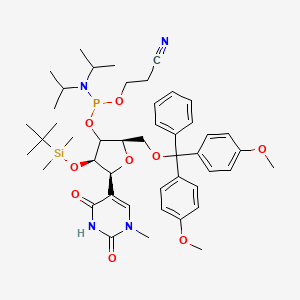

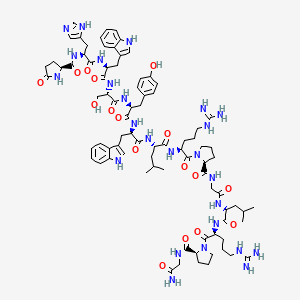
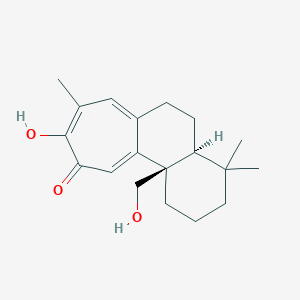

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
